Target Engagement: CEN Inhibition Potency (Class-Level Inference)
Cap-dependent endonuclease-IN-11 is a potent inhibitor of the influenza cap-dependent endonuclease (CEN) [1]. While the precise IC50 value for this compound has not been publicly disclosed in primary literature, it is described in patent WO2021129602A1 as a potent inhibitor [2]. For context, the approved CEN inhibitor baloxavir acid (the active metabolite of baloxavir marboxil) exhibits IC50 values of 1.4-3.1 nM for influenza A and 4.5-8.9 nM for influenza B in enzyme inhibition assays [3]. Another research tool, Cap-dependent endonuclease-IN-26, has a reported IC50 of 286 nM . The 'potent' designation for IN-11 suggests its activity is likely within the nanomolar range, positioning it as a valuable comparator in SAR studies.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Described as 'potent' in patent WO2021129602A1; exact IC50 not publicly disclosed. |
| Comparator Or Baseline | Baloxavir acid: 1.4-3.1 nM (Influenza A), 4.5-8.9 nM (Influenza B) [3]; Cap-dependent endonuclease-IN-26: 286 nM |
| Quantified Difference | Not available for direct calculation. |
| Conditions | Cell-free enzyme inhibition assays (for comparators). |
Why This Matters
Understanding relative potency against the CEN target is critical for selecting an appropriate chemical probe for dose-response studies and for benchmarking novel inhibitors in screening cascades.
- [1] TargetMol. (n.d.). Cap-dependent endonuclease-IN-11 (T63680). Retrieved from https://www.targetmol.cn/compound/cap-dependent_endonuclease-in-11 View Source
- [2] Patent WO2021129602A1. Cap-dependent endonuclease inhibitors and uses thereof. View Source
- [3] RxReasoner. (n.d.). Baloxavir marboxil. Retrieved from https://www.rxreasoner.com/drugs/baloxavir-marboxil View Source
